molecular formula C21H17NS2 B2492768 2,4-Bis(benzylthio)benzonitrile CAS No. 447448-56-8

2,4-Bis(benzylthio)benzonitrile

Cat. No.: B2492768
CAS No.: 447448-56-8
M. Wt: 347.49
InChI Key: GMVQVQHIOKTPCX-UHFFFAOYSA-N
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Description

2,4-Bis(benzylthio)benzonitrile is an organic compound with the molecular formula C21H17NS2 It is characterized by the presence of two benzylthio groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzylthio)benzonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The reaction mechanism involves nucleophilic substitution, where the chlorine atoms are replaced by benzylthio groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The benzylthio groups can participate in substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(benzylthio)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(benzylthio)benzonitrile depends on its specific application. For instance, in biological systems, it may interact with enzymes or proteins, inhibiting their activity by binding to active sites or altering their conformation. The benzylthio groups can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzonitrile: The precursor in the synthesis of 2,4-Bis(benzylthio)benzonitrile.

    Benzyl mercaptan: Used in the synthesis of various benzylthio derivatives.

    2,4-Bis(phenylthio)benzonitrile: Similar structure but with phenylthio groups instead of benzylthio groups.

Uniqueness

This compound is unique due to the presence of benzylthio groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2,4-bis(benzylsulfanyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NS2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-13H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVQVQHIOKTPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)C#N)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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